![molecular formula C13H26N4 B11749447 [2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749447.png)
[2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a complex organic compound that features both a diethylamino group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-propyl-1H-pyrazole-5-carbaldehyde with 2-(diethylamino)ethylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification methods such as crystallization or distillation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
[2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- [2-(dimethylamino)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine
- [2-(diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
- [2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine
Uniqueness
The uniqueness of [2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine lies in its specific combination of functional groups, which can result in unique chemical and biological properties. The presence of both the diethylamino group and the pyrazole ring allows for a wide range of interactions and reactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H26N4 |
|---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
N',N'-diethyl-N-[(2-propylpyrazol-3-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C13H26N4/c1-4-10-17-13(7-8-15-17)12-14-9-11-16(5-2)6-3/h7-8,14H,4-6,9-12H2,1-3H3 |
InChI Key |
UFUZNMCYHHDGHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


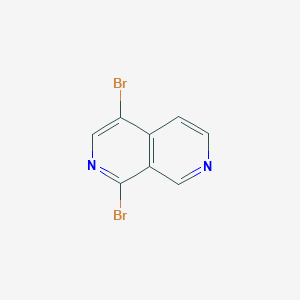
![1,3-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11749374.png)
![1-(butan-2-yl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11749377.png)
![(1Z)-2-ethyl-2-[2-(ethylamino)ethyl]-1-(hydroxyimino)hydrazin-1-ium-1-olate](/img/structure/B11749385.png)
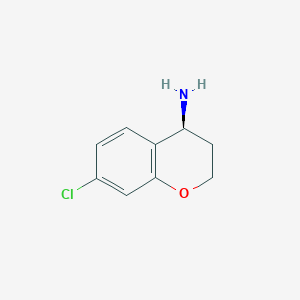
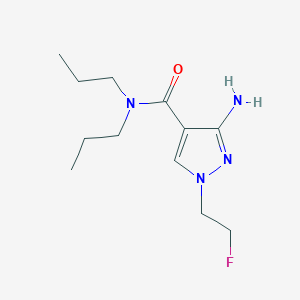

![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-fluorophenyl)methyl]amine](/img/structure/B11749439.png)
![3-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11749440.png)
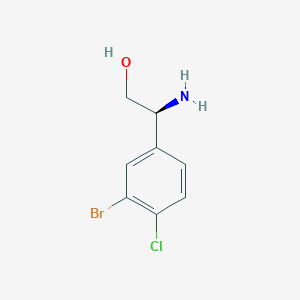
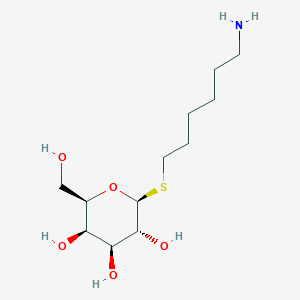
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11749453.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11749455.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749460.png)
